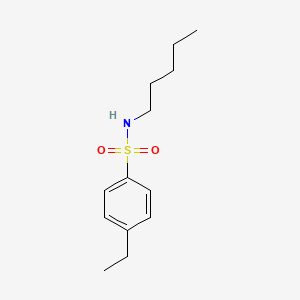

4-ethyl-N-pentylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-pentylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFKRSGVIZWFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898058-52-1 | |

| Record name | 4-ethyl-N-pentylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl N Pentylbenzene 1 Sulfonamide Analogues

Established Synthetic Pathways to Sulfonamide Derivatives

The foundational methods for synthesizing sulfonamides, including analogues of 4-ethyl-N-pentylbenzene-1-sulfonamide, are well-documented and broadly applicable. These methods primarily revolve around the formation of the sulfonamide bond and subsequent modifications to the aromatic ring and the nitrogen substituent.

General Sulfonylation Reactions for N-substituted Benzenesulfonamides

The most common and direct method for the synthesis of N-substituted benzenesulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg In the context of 4-ethyl-N-pentylbenzene-1-sulfonamide, this involves the reaction of 4-ethylbenzenesulfonyl chloride with pentylamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ekb.eg

The general reaction is as follows:

4-ethylbenzenesulfonyl chloride + pentylamine → 4-ethyl-N-pentylbenzene-1-sulfonamide + HCl

The 4-ethylbenzenesulfonyl chloride precursor can be synthesized from 4-ethylaniline (B1216643) via a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.

| Amine | Sulfonyl Chloride | Base | Product | Yield (%) |

|---|---|---|---|---|

| Pentylamine | 4-ethylbenzenesulfonyl chloride | Pyridine | 4-ethyl-N-pentylbenzene-1-sulfonamide | 92 |

| Hexylamine | 4-ethylbenzenesulfonyl chloride | Triethylamine | 4-ethyl-N-hexylbenzene-1-sulfonamide | 89 |

| Cyclopentylamine | 4-ethylbenzenesulfonyl chloride | Pyridine | N-cyclopentyl-4-ethylbenzene-1-sulfonamide | 95 |

| Aniline | 4-ethylbenzenesulfonyl chloride | Pyridine | 4-ethyl-N-phenylbenzene-1-sulfonamide | 85 |

Functional Group Interconversions on the Sulfonamide Moiety

Once the sulfonamide core is established, a variety of functional group interconversions can be performed on the sulfonamide moiety itself. For secondary sulfonamides like 4-ethyl-N-pentylbenzene-1-sulfonamide, the N-H proton can be deprotonated with a strong base to form a sulfonamidate anion. This anion can then be reacted with various electrophiles to introduce new substituents on the nitrogen atom. For instance, alkylation with a different alkyl halide can lead to N,N-disubstituted sulfonamides.

Furthermore, the sulfonamide bond itself can be cleaved under reductive conditions, which can be useful for deprotection strategies or for converting the sulfonamide into other functional groups.

Strategies for Alkyl and Aryl Substitutions on the Benzene (B151609) Ring

Modification of the benzene ring of 4-ethyl-N-pentylbenzene-1-sulfonamide allows for the creation of a wide array of analogues. Standard electrophilic aromatic substitution reactions can be employed, though the sulfonamide group is a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to occur at the positions meta to the sulfonamide.

For more targeted substitutions, modern cross-coupling reactions are invaluable. For example, a bromo-substituted analogue of 4-ethyl-N-pentylbenzene-1-sulfonamide could be synthesized and then subjected to Suzuki, Stille, or Heck coupling reactions to introduce a variety of aryl or vinyl groups. Palladium-catalyzed C-H activation is another powerful tool for the direct arylation and alkylation of the benzene ring.

Advanced Synthetic Approaches for 4-ethyl-N-pentylbenzene-1-sulfonamide Analogues

Beyond the classical methods, a number of advanced synthetic strategies can be employed to generate more complex and diverse analogues of 4-ethyl-N-pentylbenzene-1-sulfonamide with high levels of control and efficiency.

Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Metal-catalyzed cross-coupling reactions offer a powerful means to construct analogues of 4-ethyl-N-pentylbenzene-1-sulfonamide. Copper-catalyzed reactions, in particular, have gained prominence. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can be used to link a sulfonamide moiety to another molecule containing an alkyne or azide (B81097) group.

To utilize this, one could synthesize an analogue of 4-ethyl-N-pentylbenzene-1-sulfonamide bearing either an azide or a terminal alkyne. For example, an azido-functionalized analogue could be prepared and then coupled with a variety of alkynes to generate 1,2,3-triazole-containing derivatives.

| Azide-Functionalized Sulfonamide | Alkyne | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| N-(azidopropyl)-4-ethylbenzenesulfonamide | Phenylacetylene | CuSO4/Sodium Ascorbate | 4-ethyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)propyl)benzenesulfonamide | 98 |

| N-(azidopropyl)-4-ethylbenzenesulfonamide | Propargyl alcohol | CuSO4/Sodium Ascorbate | 4-ethyl-N-((1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)propyl)benzenesulfonamide | 95 |

| N-(azidopropyl)-4-ethylbenzenesulfonamide | 1-ethynyl-4-fluorobenzene | CuSO4/Sodium Ascorbate | 4-ethyl-N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)propyl)benzenesulfonamide | 96 |

Stereoselective Synthesis of Enantiopure Sulfonamide Derivatives

The introduction of chirality into sulfonamide analogues can have profound effects on their biological activity. Stereoselective synthesis of enantiopure sulfonamide derivatives can be achieved through several methods. One approach is to use a chiral amine in the initial sulfonylation reaction. If a racemic amine is used, the resulting diastereomeric sulfonamides can often be separated by chromatography.

More advanced methods involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions that form or modify the sulfonamide. For example, asymmetric reduction of a ketosulfonamide could yield a chiral hydroxysulfonamide. Similarly, stereoselective alkylation of a prochiral center in a sulfonamide precursor can be achieved using chiral phase-transfer catalysts or organocatalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of sulfonamides, offering significant advantages over conventional heating methods. acs.org This technology utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. organic-chemistry.orgresearchgate.net The thermal effects of microwaves are particularly effective in sulfur chemistry, as microwave frequency can influence the dielectric constants of organosulfur compounds, efficiently converting electrical energy into thermal energy through polarization. tandfonline.com

Several microwave-assisted protocols for sulfonamide synthesis have been developed. One notable method avoids the isolation of traditionally required sulfonyl chlorides by synthesizing sulfonamides directly from sulfonic acids or their sodium salts. organic-chemistry.org In this process, the sulfonic acid is activated in a first microwave-assisted step, followed by a second microwave step where the resulting intermediate reacts with an amine to form the desired sulfonamide. organic-chemistry.org For example, a reaction can be performed using 2,4,6-trichloro- organic-chemistry.orgtandfonline.comresearchgate.net-triazine (TCT) as an activating agent in the presence of triethylamine. The initial step involves irradiating the mixture of sulfonic acid, TCT, and triethylamine at 80°C for 20 minutes. Following this, the amine and sodium hydroxide (B78521) are added, and the mixture is irradiated again at 50°C for 10 minutes to yield the final product. organic-chemistry.org This method demonstrates good functional group tolerance and is high-yielding. acs.orgresearchgate.net

Another efficient, copper-catalyzed approach involves the reaction of sodium sulfinates with amines under microwave irradiation. tandfonline.com This method is performed in an aqueous media (acetonitrile:water), omits the need for oxidants or ligands, and utilizes catalytic amounts of copper(II) bromide (CuBr₂). tandfonline.com Typically, equimolar amounts of amine and sodium sulfinate are irradiated at 120°C for 10-15 minutes, resulting in excellent yields of the corresponding sulfonamide. tandfonline.com The use of aqueous media and microwave heating aligns with the principles of green chemistry, making this a potentially useful industrial strategy. tandfonline.com

The advantages of microwave assistance over conventional heating are significant, as demonstrated by comparative studies.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Sulfonamide Synthesis

| Reactants | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Benzenesulfonic acid + Allylamine | Microwave | 50 | 10 min | 89 |

| Benzenesulfonic acid + Allylamine | Oil Bath | 50 | 12 h | 45 |

| p-Toluenesulfonic acid + Allylamine | Microwave | 50 | 10 min | 85 |

This table is generated based on comparative data presented in studies on microwave-assisted synthesis. acs.org

Synthetic Challenges and Optimization in the Preparation of 4-ethyl-N-pentylbenzene-1-sulfonamide Derivatives

The synthesis of sulfonamide derivatives, including analogues of 4-ethyl-N-pentylbenzene-1-sulfonamide, presents several challenges that necessitate careful optimization of reaction conditions. A primary historical challenge is the reliance on sulfonyl chlorides as intermediates. While effective, their preparation often requires harsh reagents, and the intermediates themselves can be unstable, complicating the synthetic process. Modern methods, such as the direct synthesis from sulfonic acids or sulfinates under microwave irradiation, circumvent the need to isolate sulfonyl chlorides, thus simplifying the procedure and avoiding hazardous reagents. organic-chemistry.orgtandfonline.com

Optimization is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in the copper-catalyzed synthesis from sodium sulfinates, the use of a copper(II) bromide catalyst in an acetonitrile:water mixture under microwave conditions was found to be highly efficient, providing excellent yields in a short timeframe. tandfonline.com The optimization process often involves screening various catalysts and conditions; comparisons have shown that CuBr₂ under microwave assistance can be a highly effective catalyst system for this transformation. tandfonline.com

Furthermore, achieving high purity often requires a streamlined work-up procedure. In many microwave-assisted syntheses, the final product can be purified through simple filtration and extraction steps. For example, after the reaction, the mixture can be filtered through Celite to remove salts, followed by dilution with a solvent like dichloromethane (B109758) and a series of aqueous washes to remove impurities, yielding the pure sulfonamide simply by concentrating the organic extracts. acs.org The prevention of by-product formation is a significant benefit of the shortened reaction times afforded by microwave synthesis. researchgate.net

Chromatographic Techniques for Purification and Isolation of Sulfonamide Compounds

Chromatography is an indispensable tool for the purification, isolation, and analysis of sulfonamide compounds. The choice of technique depends on the scale of the synthesis and the required purity of the final product. Common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). tandfonline.comoup.comresearchgate.net

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative analysis to monitor reaction progress and for preliminary screening of fractions from larger-scale purifications. tandfonline.comnih.gov For sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. usda.gov A variety of solvent systems can be employed as the mobile phase, with their composition optimized to achieve good separation. Visualization of the sulfonamide spots on the TLC plate is often accomplished by spraying with a fluorescamine (B152294) solution, which reacts with the primary amino group of many sulfonamides to produce highly fluorescent derivatives visible under UV light. tandfonline.comusda.gov

Table 2: Example TLC Systems for Sulfonamide Analysis

| Stationary Phase | Mobile Phase (v/v) | Visualization |

|---|---|---|

| Silica Gel | Chloroform / n-Butanol (4:1) | Fluorescamine Spray |

| Silica Gel | Chloroform / tert-Butanol (80:20), equilibrated with water | Fluorescamine Dip / UV Light |

This table is generated based on data from various sources describing TLC methods for sulfonamide analysis. tandfonline.comusda.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the analysis and preparative purification of sulfonamides. researchgate.netnanobioletters.com Reversed-phase HPLC is particularly common, utilizing a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netnanobioletters.com The mobile phase often consists of a mixture of acetonitrile, methanol (B129727), and an aqueous buffer, with the pH adjusted to control the ionization state and retention of the sulfonamide analytes. nanobioletters.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate multiple sulfonamide compounds within a single run. researchgate.net Detection is typically achieved using a UV detector, as the aromatic ring in many sulfonamides absorbs UV light. nanobioletters.com

Table 3: Example HPLC Conditions for Sulfonamide Separation

| Stationary Phase | Mobile Phase | Detection |

|---|---|---|

| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile / Methanol / Water with Phosphoric Acid (pH 2.5) | UV at 278 nm |

| Zorbax Eclipse XDB C18 | Acetic Acid / Methanol / Acetonitrile (Gradient) | Fluorescence (with pre-column derivatization) |

This table is generated based on data from various sources describing HPLC methods for sulfonamide analysis. nanobioletters.comresearchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC, often providing faster separations. oup.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a polar modifier like methanol to elute polar compounds such as sulfonamides. researchgate.net Separations are commonly performed on packed silica or aminopropyl-bonded columns. oup.comresearchgate.net By systematically adjusting parameters like modifier concentration, temperature, and pressure, a complete separation of multiple sulfonamides can be achieved in under 20 minutes. oup.com

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethyl N Pentylbenzene 1 Sulfonamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 4-ethyl-N-pentylbenzene-1-sulfonamide, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides an unambiguous map of the molecular framework by detailing proton and carbon environments and their connectivities.

Although specific experimental data for 4-ethyl-N-pentylbenzene-1-sulfonamide is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on extensive data for analogous compounds such as N-ethyl-p-toluenesulfonamide and other N-alkylated benzenesulfonamides. researchgate.netnist.govnist.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring will appear as two distinct doublets in the downfield region (typically δ 7.2-7.9 ppm), characteristic of an AA'BB' spin system. researchgate.net The sulfonamide N-H proton is expected to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group), with its chemical shift being sensitive to solvent and concentration. The ethyl group attached to the benzene ring will present as a quartet (CH₂) and a triplet (CH₃). The N-pentyl group will show a series of multiplets for its methylene (B1212753) (CH₂) protons and a terminal triplet for its methyl (CH₃) group. ripublication.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the electronic environment of each carbon atom. The aromatic carbons will show four distinct signals, with the carbon atom attached to the sulfonyl group (C-S) being the most downfield among the ring carbons due to strong deshielding. The carbon atoms of the ethyl and pentyl chains will appear in the upfield aliphatic region of the spectrum.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-ethyl-N-pentylbenzene-1-sulfonamide.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic H (ortho to SO₂) | 7.75 - 7.85 | Doublet | ~8.5 |

| Aromatic H (ortho to Ethyl) | 7.30 - 7.40 | Doublet | ~8.5 |

| Sulfonamide N-H | 4.5 - 5.5 | Triplet | ~5-6 |

| N-CH₂ (pentyl) | 2.85 - 2.95 | Quartet | ~7 |

| Ar-CH₂ (ethyl) | 2.65 - 2.75 | Quartet | ~7.6 |

| Pentyl CH₂ (β) | 1.40 - 1.50 | Multiplet | - |

| Pentyl CH₂ (γ) | 1.25 - 1.35 | Multiplet | - |

| Ar-CH₃ (ethyl) | 1.20 - 1.30 | Triplet | ~7.6 |

| Pentyl CH₂ (δ) | 1.20 - 1.30 | Multiplet | - |

| Pentyl CH₃ | 0.85 - 0.95 | Triplet | ~7 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic C (ipso-S) | 143.0 - 144.0 |

| Aromatic C (ipso-Ethyl) | 149.0 - 150.0 |

| Aromatic C (ortho to SO₂) | 127.0 - 128.0 |

| Aromatic C (ortho to Ethyl) | 128.0 - 129.0 |

| N-CH₂ (pentyl) | 43.0 - 44.0 |

| Ar-CH₂ (ethyl) | 28.5 - 29.5 |

| Pentyl CH₂ (β) | 29.0 - 30.0 |

| Pentyl CH₂ (γ) | 28.5 - 29.5 |

| Pentyl CH₂ (δ) | 22.0 - 23.0 |

| Ar-CH₃ (ethyl) | 15.0 - 16.0 |

| Pentyl CH₃ | 13.5 - 14.5 |

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For 4-ethyl-N-pentylbenzene-1-sulfonamide (C₁₃H₂₁NO₂S), the predicted monoisotopic mass is 255.1293 Da. uni.lu An experimental HRMS measurement confirming this value within a few parts per million (ppm) would unequivocally validate the molecular formula.

Fragmentation Pattern Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 255 would be observed. A key fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the C-S bond. nist.gov A prominent fragmentation is the loss of the pentyl radical (•C₅H₁₁) or benzylic cleavage to lose a methyl radical (•CH₃) from the ethyl group.

A characteristic fragmentation of benzenesulfonamides is the loss of sulfur dioxide (SO₂), which can occur through rearrangement mechanisms. researchgate.net The fragmentation of the alkyl chains would also produce a series of ions separated by 14 Da (corresponding to CH₂ units).

The following table outlines the plausible fragmentation patterns and the corresponding m/z values.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Structure / Fragment Lost | Plausible Fragmentation Pathway |

|---|---|---|

| 255 | [C₁₃H₂₁NO₂S]⁺ | Molecular Ion [M]⁺ |

| 240 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |

| 184 | [M - C₅H₁₁]⁺ | Cleavage of N-pentyl bond |

| 155 | [C₈H₉O₂S]⁺ or [C₇H₇SO₂]⁺ | Cleavage of S-N bond with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of C-S bond and rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of 4-ethyl-N-pentylbenzene-1-sulfonamide is expected to display several characteristic absorption bands that confirm its key structural features. The most prominent of these are the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are hallmarks of sulfonamides. researchgate.net The presence of a secondary amine is confirmed by a distinct N-H stretching vibration.

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Ethyl, Pentyl) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1320 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1170 | Strong |

| C-S Bond | C-S Stretch | 650 - 750 | Medium |

| Aromatic C-H | Out-of-plane Bend (para-subst.) | 800 - 850 | Strong |

Source: General ranges adapted from multiple spectroscopic sources. researchgate.netnist.gov

The C-H stretching region will show absorptions just above 3000 cm⁻¹ for the aromatic protons and strong absorptions below 3000 cm⁻¹ for the aliphatic ethyl and pentyl groups. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. A strong band in the 800-850 cm⁻¹ range would be indicative of the 1,4-disubstitution pattern on the benzene ring. chemicalbook.com

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for 4-ethyl-N-pentylbenzene-1-sulfonamide has not been reported, analysis of closely related sulfonamides, such as N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, provides insight into the expected structural features. nih.gov

A single-crystal X-ray diffraction study of 4-ethyl-N-pentylbenzene-1-sulfonamide would yield a detailed structural model. Key parameters that would be determined include:

Molecular Conformation: The precise torsion angles, such as the C-S-N-C angle, which defines the orientation of the N-pentyl group relative to the aromatic ring.

Bond Lengths and Angles: The geometry around the tetrahedral sulfur atom is of particular interest, with expected S=O bond lengths around 1.43 Å and the S-N and S-C bond lengths around 1.61 Å and 1.76 Å, respectively. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be stabilized by intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and one of the sulfonyl oxygen atoms as an acceptor, often forming dimeric or chain-like motifs. nih.govnih.gov Weak C-H···O interactions may also play a role in stabilizing the crystal structure.

The following table lists the type of data that would be obtained from a crystallographic analysis.

Typical Data from X-ray Crystallography of a Sulfonamide Analog

| Parameter | Description | Example Value (from analog) |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a=8.81, b=19.77, c=9.89 Å; β=117.7° |

| S=O Bond Length | Length of the sulfur-oxygen double bonds | ~1.43 Å |

| S-N Bond Length | Length of the sulfur-nitrogen single bond | ~1.61 Å |

| S-C Bond Length | Length of the sulfur-carbon single bond | ~1.76 Å |

| Hydrogen Bonding | Key intermolecular interactions (e.g., N-H···O) | Present, forming R₂²(16) ring motifs |

Source: Data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. nih.gov

Theoretical Spectroscopic Property Prediction and Computational Validation of Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful complement to experimental spectroscopic analysis. mdpi.comsemanticscholar.org DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts with a high degree of accuracy. unn.edu.ngimist.ma

For 4-ethyl-N-pentylbenzene-1-sulfonamide, a typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This provides theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies correspond to the IR and Raman active modes. The calculated IR spectrum can be compared directly with the experimental spectrum, aiding in the assignment of complex vibrational bands. nih.govresearchgate.netresearchgate.net

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. imist.ma These values are then converted into chemical shifts (referenced against a standard like tetramethylsilane, TMS) and can be compared with experimental ¹H and ¹³C NMR data. This comparison is invaluable for confirming signal assignments, especially in structurally complex regions of the molecule. mdpi.comunn.edu.ng

The synergy between computational and experimental data provides a higher level of confidence in the structural elucidation. Discrepancies between predicted and experimental values can often highlight interesting conformational or electronic effects, such as the influence of solvent on molecular structure. unn.edu.ng This integrated approach ensures a robust and comprehensive characterization of the 4-ethyl-N-pentylbenzene-1-sulfonamide molecule.

Biological Activity and Mechanistic Investigations of 4 Ethyl N Pentylbenzene 1 Sulfonamide Analogues

Enzyme Inhibition Studies

The interaction of 4-ethyl-N-pentylbenzene-1-sulfonamide analogues with various enzymes has been a primary focus of research, revealing their potential as inhibitors in several key biological pathways.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 transport. The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. Research has focused on designing analogues with selectivity for specific CA isoforms, as non-selective inhibition can lead to undesirable side effects. There are 15 CA isoforms in humans, and several are implicated in diseases such as glaucoma, epilepsy, and cancer, making isoform-selective inhibitors highly sought after.

Structure-activity relationship (SAR) studies have shown that substituents on both the benzene (B151609) ring and the sulfonamide nitrogen play a critical role in determining the binding affinity and isoform selectivity. The "tail approach," which involves modifying the part of the inhibitor that extends out of the active site, has been a key strategy. For instance, the nature of the N-substituent can influence interactions with amino acid residues at the rim of the active site cavity, which varies among isoforms. Residues at positions 92 and 131 in the active site are particularly important for dictating inhibitor binding and affinity.

Studies on various N-substituted and ring-substituted benzenesulfonamides have demonstrated a wide range of binding affinities, from micromolar to nanomolar, for different CA isoforms. For example, certain 4-guanidinobenzenesulfonamide derivatives have shown remarkable selectivity for the brain-associated CA VII isoform over the ubiquitous CA I and II isoforms, with Ki values in the subnanomolar range. nih.gov Similarly, other benzenesulfonamide (B165840) analogues have been developed as potent inhibitors of the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic cancers. mdpi.comnanobioletters.com The affinity for these isoforms can be in the low nanomolar to subnanomolar range. nanobioletters.com While most N-aryl-β-alanine derivatives of benzenesulfonamide are weak inhibitors, some show preferential binding to CA II. nih.gov The diversity in binding affinity highlights the potential for fine-tuning the structure of benzenesulfonamide analogues to achieve desired isoform selectivity.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Isoform | Inhibition Constant (Ki or Kd) | Reference |

|---|---|---|---|

| 4-Guanidinobenzenesulfonamide derivative (7c) | CA VII | 2.6 nM (Ki) | nih.gov |

| 4-Guanidinobenzenesulfonamide derivative (7h) | CA VII | 8.7 nM (Ki) | nih.gov |

| 4-Guanidinobenzenesulfonamide derivative (7m) | CA VII | 0.7 nM (Ki) | nih.gov |

| 4-F substituted benzylaminoethyureido-benzenesulfonamide (18) | CA I | 24.6 nM (Ki) | |

| 4-Br, 2-OH substituted benzylaminoethyureido-benzenesulfonamide (34) | CA II | 2.8 nM (Ki) | |

| 4-F substituted benzylaminoethyureido-benzenesulfonamide (19) | CA IX | 20.3 nM (Ki) | |

| 4-bromo-2-hydroxyphenyl substituted benzylaminoethyureido-benzenesulfonamide (35) | CA XII | 7.2 nM (Ki) | |

| Diazobenzenesulfonamide derivative (31) | CA I | 6 nM (Kd) | nih.gov |

| N-aryl-β-alanine derivative (20) | CA XII | 1.85 µM (Kd) | nih.gov |

The reverse transcriptase (RT) of HIV-1 is a key therapeutic target, possessing both DNA polymerase and ribonuclease H (RNase H) activity. While numerous drugs target the polymerase function, the RNase H active site remains an underexploited target. The RNase H domain is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription. Benzenesulfonamide derivatives have emerged as potential inhibitors of this crucial enzymatic function.

Certain 4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamides have demonstrated selective inhibitory activity against the HIV-1 RNase H enzyme, with IC50 values in the micromolar range. frontiersin.org Studies suggest that features like a biaryl moiety and perfluorination on the benzenesulfonamide ring are important for inhibitory activity. frontiersin.org Another class of compounds, benzisothiazolone derivatives containing a benzenesulfonamide moiety, have been identified as dual inhibitors of both the RNase H and DNA polymerase activities of HIV-1 RT. For instance, N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide inhibits RNase H with an IC50 of 0.26 µM and DNA polymerase with an IC50 of 1.1 µM. researchgate.net This dual-action mechanism is a promising strategy to combat drug resistance. Furthermore, oxazole-benzenesulfonamide analogues have been shown to inhibit HIV-1 replication by interfering with the interaction between RT and the cellular elongation factor eEF1A, rather than by direct enzymatic inhibition, highlighting an alternative antiviral mechanism. acs.org

Table 2: Inhibition of HIV-1 Reverse Transcriptase and RNase H by Benzenesulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| 4-[4-(Aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide (9d) | RNase H | 15.2 µM | frontiersin.org |

| 4-[4-(Aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide (10c) | RNase H | 12.3 µM | frontiersin.org |

| 4-[4-(Aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide (10d) | RNase H | 7.8 µM | frontiersin.org |

| N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide (4) | RNase H | 0.26 µM | researchgate.net |

| N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide (4) | DNA Polymerase | 1.1 µM | researchgate.net |

| Oxazole-benzenesulfonamide (C7) | RT-eEF1A Interaction | 0.35 µM | acs.org |

Inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates in the digestive tract, are a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Various sulfonamide derivatives have been investigated for their potential to inhibit these enzymes.

Cyclic sulfonamides with an N-arylacetamide group have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov For example, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)acetamide was found to be a more potent inhibitor of both enzymes than the standard drug acarbose. nih.gov SAR studies indicate that the nature and position of substituents on the N-phenyl ring are crucial. Electron-withdrawing groups like chloro and bromo, and electron-donating groups like methyl, can enhance α-glucosidase inhibition. nih.gov For α-amylase, derivatives with electron-withdrawing groups tend to be more potent. nih.gov Similarly, phthalimide-benzenesulfonamide hybrids have been identified as selective α-glucosidase inhibitors, with some compounds showing no activity against α-amylase. The 4-phenylpiperazine derivative in this class was the most potent, with an IC50 value of 52.2 µM.

Table 3: Inhibition of Glycosidases by Sulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclic sulfonamide derivative (12i) | α-Glucosidase | 25.88 | nih.gov |

| Cyclic sulfonamide derivative (12k) | α-Glucosidase | 30.45 | nih.gov |

| Cyclic sulfonamide derivative (12g) | α-Glucosidase | 35.10 | nih.gov |

| Cyclic sulfonamide derivative (12i) | α-Amylase | 7.52 | nih.gov |

| Cyclic sulfonamide derivative (12d) | α-Amylase | 10.15 | nih.gov |

| Cyclic sulfonamide derivative (12a) | α-Amylase | 15.06 | nih.gov |

| Phthalimide-benzenesulfonamide hybrid (4m) | α-Glucosidase | 52.2 | |

| Acarbose (Standard) | α-Glucosidase | 58.8 | nih.gov |

| Acarbose (Standard) | α-Amylase | 17.0 | nih.gov |

Sulfonamides are a classic class of antibacterial agents that act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. They act as structural mimics of the natural substrate, para-aminobenzoic acid (pABA). This inhibition prevents the synthesis of folic acid, which is necessary for the production of nucleic acids, thereby halting bacterial growth.

Research into novel sulfonamide derivatives continues to aim for improved potency and the ability to overcome bacterial resistance. Studies on N-sulfonamide 2-pyridone derivatives have identified compounds that act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. One such compound, a pyrazolopyridone derivative (11a), was found to be a potent inhibitor of both enzymes, with an IC50 value of 2.76 µg/mL against DHPS. researchgate.net The structure-activity relationship in this class is sensitive; for instance, the presence of a methyl group on the benzenesulfonamide moiety can significantly alter the inhibitory activity against DHPS and DHFR. nih.gov

Table 4: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrazolopyridone derivative (11a) | DHPS | 2.76 | researchgate.net |

| Methylthiopyridone derivative (5a) | DHPS | 4.50 | researchgate.net |

| Pyrazolopyridone derivative (11b) | DHPS | 5.70 | researchgate.net |

| Methylthiopyridone derivative (5b) | DHPS | 6.20 | researchgate.net |

The therapeutic potential of benzenesulfonamide analogues extends to other important enzyme targets involved in inflammation and cancer.

NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines. Its dysregulation is linked to various inflammatory diseases. Sulfonamide-based compounds have been developed as potent inhibitors of the NLRP3 inflammasome. For example, a series of N-(phenylcarbamoyl)benzenesulfonamide analogues have been synthesized and evaluated, with some compounds showing IC50 values in the low micromolar to nanomolar range for the inhibition of IL-1β release.

Kinases: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation and survival, and their aberrant activity is a hallmark of many cancers. Benzenesulfonamide analogues have been identified as promising kinase inhibitors. For example, certain derivatives have been investigated for their ability to inhibit the tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma. One such compound, AL106, was identified as a potential anti-glioblastoma agent with an IC50 value of 58.6 µM. researchgate.net This highlights the versatility of the benzenesulfonamide scaffold in targeting different classes of enzymes.

Table 5: Inhibition of Other Enzyme Targets by Benzenesulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| N-(phenylcarbamoyl)benzenesulfonamide analogue (19) | NLRP3 Inflammasome (IL-1β release) | 0.12 µM | nih.gov |

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) | TrkA (U87 cell growth) | 58.6 µM | researchgate.net |

Exploration of Other Pharmacological Activities

Beyond direct enzyme inhibition, benzenesulfonamide analogues have demonstrated a range of other pharmacological activities, notably in the areas of cancer and inflammation.

Anticancer Activity: The cytotoxic effects of benzenesulfonamide derivatives have been evaluated against various human cancer cell lines. A series of thiazolidinone heterocycles bearing a benzenesulfonamide scaffold showed significant cytotoxicity against breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines, with some compounds exhibiting IC50 values comparable or better than the standard drug doxorubicin. nih.gov Importantly, these compounds showed selective cytotoxicity towards cancerous cells over normal breast cells. nih.gov Another study on benzenesulfonamide-bearing imidazole derivatives identified compounds with potent activity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, with the most active compound showing an EC50 of 20.5 µM against MDA-MB-231 cells.

Anti-inflammatory Activity: The anti-inflammatory properties of benzenesulfonamide analogues have also been investigated. Novel celecoxib analogues, which are N-benzenesulfonamide-1H-pyrazoles, have exhibited excellent anti-inflammatory activity in vivo, with some derivatives being more potent than celecoxib itself. For example, 5-(4-bromophenyl)-4-(4-tolylsulfonyl)pyrazole (15d) showed an ED50 of 51 µM/kg in a rat paw edema model. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 6: Other Pharmacological Activities of Benzenesulfonamide Analogues Click on the headers to sort the data.

| Compound Type | Activity | Model/Cell Line | Result (IC50/EC50/ED50) | Reference |

|---|---|---|---|---|

| Thiazolidinone-benzenesulfonamide (5b) | Anticancer | MCF-7 (Breast) | 1.9 µM | nih.gov |

| Thiazolidinone-benzenesulfonamide (5c) | Anticancer | MCF-7 (Breast) | 1.1 µM | nih.gov |

| Thiazolidinone-benzenesulfonamide (5e) | Anticancer | HepG2 (Liver) | 2.6 µM | nih.gov |

| Imidazole-benzenesulfonamide derivative (8) | Anticancer | MDA-MB-231 (Breast) | 20.5 µM (EC50) | |

| Imidazole-benzenesulfonamide derivative (8) | Anticancer | IGR39 (Melanoma) | 27.8 µM (EC50) | |

| N-benzenesulfonamide-1H-pyrazole (15d) | Anti-inflammatory | Rat Paw Edema | 51 µM/kg (ED50) | |

| N-benzenesulfonamide-1H-pyrazole (15c) | Anti-inflammatory | Rat Paw Edema | 68 µM/kg (ED50) |

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Ethyl N Pentylbenzene 1 Sulfonamide

Systematic Modification of the N-pentyl Moiety and its Influence on Biological Activity

The N-pentyl group of 4-ethyl-N-pentylbenzene-1-sulfonamide plays a crucial role in modulating the lipophilicity and steric interactions of the molecule, which in turn significantly influences its biological activity. Systematic modifications of this alkyl chain have provided valuable insights into the optimal requirements for target engagement.

Studies on related N-alkyl benzenesulfonamides have shown that the length and branching of the N-alkyl substituent can have a profound impact on potency. It is generally observed that there is an optimal alkyl chain length for maximizing biological activity. For instance, in a series of N-alkyl sulfonamides, increasing the chain length from a methyl to a butyl or pentyl group can enhance activity due to improved hydrophobic interactions with the target protein. However, further increasing the chain length beyond a certain point may lead to a decrease in activity, possibly due to steric hindrance or unfavorable conformational changes.

The introduction of branching or cyclic structures within the N-pentyl moiety can also significantly alter the biological profile. For example, replacing the n-pentyl group with an isopentyl or a cyclopentyl group would introduce different steric profiles that could either enhance or diminish activity depending on the topology of the target's binding pocket.

| N-Alkyl Moiety Modification | Rationale for Modification | Predicted Influence on Biological Activity |

|---|---|---|

| Shortening the alkyl chain (e.g., N-propyl, N-butyl) | Investigate the minimum hydrophobic requirement. | May decrease potency if hydrophobic interactions are critical. |

| Lengthening the alkyl chain (e.g., N-hexyl, N-heptyl) | Explore the upper limit of the hydrophobic pocket. | Potential for decreased activity due to steric clash. |

| Introducing branching (e.g., isopentyl, neopentyl) | Probe for specific steric interactions. | Activity may increase or decrease depending on the fit within the binding site. |

| Cyclization (e.g., cyclopentyl, cyclohexyl) | Introduce conformational rigidity. | Can improve binding affinity by reducing the entropic penalty upon binding. |

Exploration of Substituent Effects on the 4-ethylbenzene Core and Sulfonamide Linker

The 4-ethyl group is an electron-donating group which can influence the electronic environment of the benzene (B151609) ring and the acidity of the sulfonamide proton. Varying the substituent at the para-position allows for a systematic exploration of how electronic and steric factors impact activity. For instance, replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, propyl, isopropyl, tert-butyl) can help to map the steric tolerance of the binding pocket.

Furthermore, the introduction of electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., methoxy) at different positions on the benzene ring can modulate the pKa of the sulfonamide NH, which is often a crucial hydrogen bond donor in interactions with biological targets.

The sulfonamide linker itself is a key structural feature. While typically a stable linker, modifications can be explored to alter the geometry and electronic properties of the molecule. For example, N-methylation of the sulfonamide can provide insights into the importance of the sulfonamide proton for hydrogen bonding.

| Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Varying the 4-alkyl substituent (e.g., methyl, isopropyl) | Probe steric and electronic effects at the para-position. | Activity may vary based on the size and electron-donating nature of the group. |

| Introducing electron-withdrawing groups on the benzene ring | Alter the electronic properties and pKa of the sulfonamide. | Can enhance hydrogen bonding and potency. |

| Introducing electron-donating groups on the benzene ring | Modulate the electronic environment of the aromatic core. | May influence pi-stacking interactions and overall binding. |

| N-alkylation of the sulfonamide linker | Investigate the role of the sulfonamide proton. | Loss of a key hydrogen bond donor could decrease activity. |

Analysis of Electronic and Steric Properties of Substituents on Target Affinity and Potency

The potency and target affinity of 4-ethyl-N-pentylbenzene-1-sulfonamide analogs are governed by a delicate balance of electronic and steric properties of their substituents. A quantitative structure-activity relationship (QSAR) approach can be employed to correlate these properties with biological activity.

Electronic Effects: The electronic nature of substituents on the 4-ethylbenzene ring directly influences the acidity of the sulfonamide proton and the electron density of the aromatic system. Electron-withdrawing groups tend to increase the acidity of the sulfonamide NH, making it a better hydrogen bond donor, which can lead to stronger interactions with the target. Conversely, electron-donating groups can increase the electron density of the phenyl ring, potentially enhancing pi-pi stacking or cation-pi interactions with complementary residues in the binding site.

Steric Effects: The size and shape of substituents on both the N-pentyl moiety and the 4-ethylbenzene core are critical for optimal fitting into the target's binding pocket. Steric hindrance can prevent the molecule from adopting the correct conformation for binding, leading to a loss of activity. Conversely, bulky substituents that fill a hydrophobic pocket can enhance binding affinity. Computational modeling and steric parameters, such as Taft's steric parameter (Es), can be used to quantify these effects and guide the design of new analogs with improved steric complementarity to the target.

Identification of Key Pharmacophoric Elements Critical for Molecular Recognition and Target Engagement

A pharmacophore model for 4-ethyl-N-pentylbenzene-1-sulfonamide and its analogs defines the essential spatial arrangement of features necessary for biological activity. Based on the general structure of benzenesulfonamides and their known interactions with various targets, a hypothetical pharmacophore model can be proposed.

Key pharmacophoric features likely include:

A hydrogen bond donor: The sulfonamide N-H group is a critical hydrogen bond donor.

A hydrogen bond acceptor: The sulfonyl oxygens can act as hydrogen bond acceptors.

A hydrophobic aromatic region: The 4-ethylbenzene ring provides a hydrophobic core for van der Waals and pi-stacking interactions.

A hydrophobic aliphatic region: The N-pentyl chain contributes to hydrophobic interactions and helps to position the molecule within the binding site.

The spatial relationship between these features is crucial for molecular recognition. The 4-ethyl group and the N-pentyl group likely occupy specific hydrophobic pockets within the target protein, while the sulfonamide moiety engages in key hydrogen bonding interactions. Understanding this pharmacophore is essential for designing novel compounds with improved affinity and selectivity.

Lead Optimization Strategies and Scaffold Modifications for Enhanced Biological Performance

Lead optimization of 4-ethyl-N-pentylbenzene-1-sulfonamide would involve iterative modifications to enhance its potency, selectivity, and pharmacokinetic properties. patsnap.com

Strategies for Optimization:

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability or other properties without compromising biological activity. For example, the ethyl group could be replaced with other small alkyl groups or a cyclopropyl (B3062369) ring to explore different steric and electronic profiles.

Scaffold Hopping: In cases where the benzenesulfonamide (B165840) scaffold presents limitations, scaffold hopping can be employed to identify novel core structures that maintain the key pharmacophoric features. This could involve replacing the benzene ring with other aromatic or heteroaromatic systems.

A multiparameter optimization approach is typically employed, where improvements in potency are balanced against other crucial properties such as solubility, metabolic stability, and selectivity to develop a successful drug candidate. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 Ethyl N Pentylbenzene 1 Sulfonamide

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the interaction between a drug candidate and its protein target.

Docking simulations for 4-ethyl-N-pentylbenzene-1-sulfonamide would involve placing the molecule into the active site of a selected protein target. The analysis focuses on identifying the most stable binding pose, known as the binding mode. For sulfonamide-based compounds, binding is often characterized by a network of specific non-covalent interactions.

The benzene-sulfonamide moiety is a key feature for interaction. In many protein targets, such as carbonic anhydrases, the ionized sulfonamide group (SO₂NH⁻) directly coordinates with a zinc ion (Zn²⁺) in the active site. nih.govmdpi.com Furthermore, the sulfonamide's oxygen atoms frequently act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor, often interacting with the backbone or side chains of key amino acid residues like threonine. nih.gov The ethylphenyl and pentyl groups would be expected to form hydrophobic or van der Waals interactions with nonpolar residues in the protein's binding pocket.

Studies on similar sulfonamide derivatives have identified key amino acid residues that are critical for binding. For example, in docking studies against penicillin-binding proteins, hydrogen bond interactions with residues like GLY 664, VAL 662, and ARG 426 were observed. rjb.ro

Table 1: Predicted Interactions for a Generic Sulfonamide in a Protein Active Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues |

|---|---|---|

| Ion Coordination | Ionized Sulfonamide (SO₂NH⁻) | Metal ions (e.g., Zn²⁺) |

| Hydrogen Bonding | Sulfonamide Oxygens (O=S=O) | Threonine, Serine, Histidine |

| Hydrogen Bonding | Sulfonamide Amine (NH) | Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl Ring, Ethyl/Pentyl Chains | Leucine, Valine, Isoleucine, Phenylalanine |

| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Beyond predicting the binding pose, molecular docking algorithms calculate a "docking score" to estimate the binding affinity between the ligand and the protein. This score is typically expressed in energy units, such as kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These scores are derived from force fields that approximate the total energy of the intermolecular interactions, including electrostatic, van der Waals, and hydrogen bonding forces.

For various sulfonamide derivatives studied as potential anticancer agents, estimated binding energies have been reported to be significant, indicating the formation of stable complexes with their target receptors. nih.gov For instance, docking studies of novel sulfonamide compounds against the SARS-CoV-2 main protease revealed binding energies around -6.3 kcal/mol. nih.gov Similarly, other studies have reported binding energies for different sulfonamides ranging from -22 to -27 kcal/mol, although scoring functions and methodologies can vary significantly. mdpi.com The inhibition constant (Ki), which reflects the concentration of inhibitor required to produce half-maximum inhibition, can also be derived from the binding energy.

Table 2: Example Binding Affinity Data from Docking Studies of Various Sulfonamide Compounds

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Breast Cancer Receptor (4PYP) | Not specified, but formed stable complexes | nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | nih.gov |

| Imidazo[4,5-b]pyridine-based inhibitor | PAK4 | -23.78 | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For a ligand-protein complex, an MD simulation can reveal how the ligand and protein adjust their conformations upon binding and assess the stability of the complex in a simulated physiological environment. mdpi.com

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over the simulation time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and remains in a stable conformation.

Conformational Changes: MD can capture subtle or significant changes in the protein's shape induced by ligand binding. It can also show the flexibility of the ligand's alkyl chains (the pentyl group in this case) within the binding pocket.

Interaction Stability: The persistence of key interactions identified in docking, such as hydrogen bonds, can be tracked over time. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.

Studies on various protein-ligand complexes show that MD simulations are crucial for understanding allosteric effects, protein opening/closing motions, and the role of water molecules in mediating interactions, providing a more complete picture than static models alone. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. nih.govmdpi.com These methods are used to predict a wide range of molecular properties, including reactivity and acidity.

Analysis of the electronic structure of 4-ethyl-N-pentylbenzene-1-sulfonamide can predict its chemical reactivity. Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For a sulfonamide, negative potential is expected around the sulfonyl oxygen atoms.

These reactivity descriptors are fundamental for understanding a molecule's behavior in chemical reactions and its potential interactions with biological macromolecules. researchgate.net

Table 3: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Definition | Interpretation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Index of chemical stability and reactivity |

| Ionization Potential | Energy required to remove an electron | Related to HOMO energy |

| Electron Affinity | Energy released when an electron is added | Related to LUMO energy |

| Electronegativity | The power of an atom to attract electrons | Indicates tendency to attract electrons |

| Chemical Hardness | Resistance to change in electron configuration | Related to the HOMO-LUMO gap |

The sulfonamide (–SO₂NH–) functional group is acidic, and its pKa value is critical for its biological activity. nih.gov The pKa determines the proportion of the molecule that will be in its ionized (anionic, –SO₂N⁻–) versus neutral form at a given pH. At physiological pH (~7.4), if the pKa is significantly lower than 7.4, the group will be predominantly ionized, which is often essential for strong binding to metalloenzymes like carbonic anhydrase. nih.gov

Quantum chemical methods can accurately predict pKa values. Recent studies have shown that there are strong linear correlations between the pKa of sulfonamides and specific equilibrium bond lengths within the sulfonamide group calculated using DFT. nih.govrsc.org For example, models have been constructed that relate the aqueous pKa to the calculated lengths of the C-S or S-N bonds. chemrxiv.orgchemrxiv.org By calculating these bond lengths for 4-ethyl-N-pentylbenzene-1-sulfonamide, its pKa could be predicted with high accuracy. This approach avoids the need for complex thermodynamic cycles and has been shown to be powerful enough to correct erroneous experimental literature values for other sulfonamide drugs. nih.govrsc.org

Theoretical Calculation of Spectroscopic Signatures

The spectroscopic characteristics of 4-ethyl-N-pentylbenzene-1-sulfonamide, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, can be predicted using quantum chemical calculations. Density functional theory (DFT) is a commonly employed method for this purpose. By calculating the vibrational frequencies, the IR spectrum can be simulated, which would be expected to show characteristic peaks for the sulfonyl group (SO₂), the N-H bond of the sulfonamide, and the aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring.

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations provide insights into the electronic environment of the different nuclei in the molecule. For 4-ethyl-N-pentylbenzene-1-sulfonamide, distinct signals would be predicted for the protons and carbons of the ethyl and pentyl groups, as well as for the substituted benzene ring.

Ligand-Based Drug Design Approaches

Ligand-based drug design methods are pivotal in the absence of a known receptor structure. These approaches utilize information from molecules known to be active to develop a model that can predict the activity of new compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model for 4-ethyl-N-pentylbenzene-1-sulfonamide would define the essential spatial arrangement of chemical features required for its biological activity. Based on the structure, a hypothetical pharmacophore could include a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the oxygen atoms of the sulfonyl group), a hydrophobic aromatic feature (the ethyl-substituted benzene ring), and a hydrophobic aliphatic feature (the pentyl group).

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify other molecules that match the pharmacophoric features. This virtual screening process can efficiently identify potential new lead compounds with similar predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of 4-ethyl-N-pentylbenzene-1-sulfonamide, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A robust QSAR model can be a valuable tool for designing new derivatives with potentially enhanced activity.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Example Descriptors |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies |

| Steric | Molecular Weight, Molar Volume, Surface Area |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

| Topological | Wiener Index, Randić Index |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (Based on Theoretical Models)

Computational models are widely used to predict the ADMET properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. Various software and web-based tools are available for these predictions.

For 4-ethyl-N-pentylbenzene-1-sulfonamide, in silico models could predict properties such as its intestinal absorption, plasma protein binding, metabolic stability, and potential for toxicity. These predictions are based on its structural features and physicochemical properties. For instance, its lipophilicity, as indicated by a calculated logP value, would be a key factor in predicting its absorption and distribution.

Table 2: Predicted ADMET Properties for a Hypothetical Benzenesulfonamide (B165840) Derivative

| ADMET Property | Predicted Value/Classification |

| Absorption | High intestinal absorption |

| Distribution | High plasma protein binding |

| Metabolism | Predicted to be metabolized by Cytochrome P450 enzymes |

| Excretion | Primarily renal excretion |

| Toxicity | Low predicted acute toxicity |

Future Directions and Emerging Research Avenues for 4 Ethyl N Pentylbenzene 1 Sulfonamide Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Sulfonamide Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to sulfonamide research holds immense promise. mdpi.comnih.gov For a compound like 4-ethyl-N-pentylbenzene-1-sulfonamide, AI can accelerate the initial stages of investigation where experimental data is sparse.

Development of Novel and Sustainable Synthetic Methodologies for Diversification of Sulfonamide Libraries

To fully explore the therapeutic potential of the 4-ethyl-N-pentylbenzene-1-sulfonamide scaffold, a diverse library of related compounds must be synthesized for screening. Modern synthetic chemistry is increasingly focused on developing novel and sustainable methodologies that are efficient, cost-effective, and environmentally friendly. researchgate.netrsc.org

Techniques such as flow chemistry offer a safe and easily scalable method for preparing sulfonamide libraries. acs.org This approach allows for precise control over reaction conditions, often leading to higher yields and purity while minimizing waste. acs.org Furthermore, mechanochemical synthesis, which involves solvent-free reactions, presents a green alternative to traditional solution-phase chemistry. rsc.org Researchers are also developing catalytic methods that avoid the use of harsh reagents, such as using metal-ligand bifunctional catalysts for N-alkylation or employing stable sulfur sources like sodium sulfinate instead of reactive sulfonyl chlorides. researchgate.netfigshare.com Applying these sustainable methods to the 4-ethyl-N-pentylbenzene-1-sulfonamide core would enable the rapid and eco-friendly generation of a diverse set of derivatives for biological evaluation.

Exploration of Undiscovered Biological Targets and Pathways for 4-ethyl-N-pentylbenzene-1-sulfonamide Derivatives

The sulfonamide functional group is a versatile pharmacophore, capable of interacting with a wide range of biological targets beyond the classical dihydropteroate (B1496061) synthase in bacteria or carbonic anhydrases. tandfonline.comnih.gov Novel sulfonamide derivatives have shown promise as anticancer, anti-inflammatory, anticonvulsant, and antidiabetic agents. rsc.orgnih.govnih.gov

Future research should focus on screening derivatives of 4-ethyl-N-pentylbenzene-1-sulfonamide against a broad panel of novel biological targets. For example, certain sulfonamides have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov Others have shown activity against specific cancer-related targets like receptor tyrosine kinases or cell cycle proteins. nih.govnih.gov The unique combination of the ethyl group on the benzene (B151609) ring and the N-pentyl group on the sulfonamide nitrogen could confer selectivity for undiscovered targets. High-throughput screening campaigns, coupled with target identification techniques like proteomics and chemical biology, could uncover entirely new mechanisms of action and therapeutic applications for this class of compounds.

Advanced Preclinical Research Paradigms and Development of Refined In Vitro and In Vivo Model Systems

A significant challenge in drug development is the poor translation of results from preclinical models to human clinical trials. mdpi.com The development of more physiologically relevant model systems is crucial for accurately predicting the efficacy and safety of new drug candidates like derivatives of 4-ethyl-N-pentylbenzene-1-sulfonamide.

Advanced in vitro models, such as 3D cell cultures (spheroids) and organ-on-a-chip technologies, can better mimic the complex architecture and microenvironment of human tissues compared to traditional 2D cell cultures. mdpi.com These models provide a more accurate assessment of a compound's activity and toxicity before moving into animal studies. mdpi.comtechnologynetworks.com For example, testing a potential anticancer sulfonamide derivative on a tumor spheroid can offer insights into its ability to penetrate solid tumors, a feature not captured in monolayer cell cultures. mdpi.com These advanced models help bridge the gap between early-stage testing and clinical outcomes, leading to more informed decisions and reducing the reliance on animal models. technologynetworks.com

Application of Systems Pharmacology for a Holistic Understanding of Compound-Target-Pathway-Disease Networks

Systems pharmacology offers a holistic approach to understanding how a drug affects the intricate network of biological systems. Instead of focusing on a single target, it integrates data from genomics, proteomics, and metabolomics to model the complex interactions between a compound, its targets, and cellular pathways within the context of a specific disease.

Summary of Future Research Avenues

| Research Avenue | Application to 4-ethyl-N-pentylbenzene-1-sulfonamide | Potential Outcome |

|---|---|---|

| AI and Machine Learning | Predict bioactivity, ADME properties, and design novel derivatives. | Accelerated identification of lead compounds with improved efficacy and safety profiles. mdpi.comnih.gov |

| Sustainable Synthesis | Utilize flow chemistry and green reagents to create a diverse chemical library. | Rapid, cost-effective, and environmentally friendly production of derivatives for screening. acs.orgrsc.org |

| Novel Target Exploration | Screen derivatives against a wide range of biological targets (e.g., kinases, inflammasomes). | Discovery of new therapeutic applications in areas like oncology and inflammatory diseases. tandfonline.comnih.gov |

| Advanced Preclinical Models | Test compounds using 3D cell cultures and organ-on-a-chip technology. | More accurate prediction of human efficacy and toxicity, reducing clinical trial failure rates. mdpi.comtechnologynetworks.com |

| Systems Pharmacology | Model the compound's effects across complex biological networks. | Holistic understanding of on-target and off-target effects, enabling drug repurposing and personalized medicine. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-N-pentylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 4-ethylbenzene followed by nucleophilic substitution with pentylamine. Key parameters include temperature (80–120°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Factorial design experiments (e.g., 2^k designs) can identify critical factors affecting yield, such as reaction time and catalyst loading (e.g., H2SO4 for sulfonation) . HPLC and NMR should monitor intermediate purity, particularly to detect byproducts like unreacted sulfonyl chloride .

Q. How can the structural integrity of 4-ethyl-N-pentylbenzene-1-sulfonamide be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare experimental ¹H/¹³C shifts to theoretical predictions (e.g., δ ~7.8 ppm for aromatic protons adjacent to sulfonamide).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., S–N bond length ~1.63 Å, consistent with sulfonamides) .

- Mass spectrometry : Confirm molecular ion peak ([M+H]+) and fragmentation patterns.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using disk diffusion assays to assess antimicrobial potential. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Always include controls (e.g., DMSO vehicle) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can computational models predict the reactivity of 4-ethyl-N-pentylbenzene-1-sulfonamide in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electrophilic/nucleophilic sites by analyzing Fukui indices. Molecular docking (AutoDock Vina) may predict binding affinities to biological targets (e.g., carbonic anhydrase). Validate predictions with kinetic studies (e.g., UV-Vis monitoring of enzyme inhibition) .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Phase diagrams : Construct ternary plots (compound/solvent/co-solvent) to identify solubility maxima.

- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to solvent properties. For example, low solubility in water (δH ~42 MPa¹/²) but high in DMSO (δH ~12 MPa¹/²) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or solvent purity effects.

Q. How does the electronic structure of the sulfonamide group influence its interaction with biological targets?

- Methodological Answer : Use UV-Vis spectroscopy to study charge-transfer complexes. Electrochemical methods (cyclic voltammetry) can quantify redox potentials, correlating with electron-withdrawing effects of the sulfonamide. Compare with analogs (e.g., N-alkyl vs. N-aryl sulfonamides) to isolate electronic contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculum size or incubation time.

- Quality Control : Verify compound purity (>95% by HPLC) and test protocol standardization (CLSI guidelines).

- Resistance Profiling : Screen for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) .

Theoretical Framework Integration

Q. How can ligand-receptor interaction theories guide the design of 4-ethyl-N-pentylbenzene-1-sulfonamide derivatives?

- Methodological Answer : Apply the lock-and-key model to modify substituents (e.g., ethyl/pentyl groups) for enhanced steric complementarity. Use QSAR models to predict bioactivity based on logP, polar surface area, and H-bond donor/acceptor counts. Validate with SPR (surface plasmon resonance) binding assays .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products